molecular formula C9H13BrN2OS B3136153 [(2-Phenoxyethyl)sulfanyl]methanimidamide hydrobromide CAS No. 41074-72-0

[(2-Phenoxyethyl)sulfanyl]methanimidamide hydrobromide

Cat. No.: B3136153
CAS No.: 41074-72-0
M. Wt: 277.18 g/mol
InChI Key: ANDMLEBCUPUPFU-UHFFFAOYSA-N
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Description

“[(2-Phenoxyethyl)sulfanyl]methanimidamide hydrobromide” is a chemical compound with the CAS Number: 1240562-53-1 . It has a molecular weight of 333.29 . The compound is an oil at room temperature .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H20N2OS.BrH/c1-3-11(2)15-13(14)17-10-9-16-12-7-5-4-6-8-12;/h4-8,11H,3,9-10H2,1-2H3,(H2,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 333.29 . The InChI code for the compound is 1S/C13H20N2OS.BrH/c1-3-11(2)15-13(14)17-10-9-16-12-7-5-4-6-8-12;/h4-8,11H,3,9-10H2,1-2H3,(H2,14,15);1H .

Scientific Research Applications

Green Protocol for Regeneration of Phenols

[(2-Phenoxyethyl)sulfanyl]methanimidamide hydrobromide has been utilized in the development of green chemical methods. Boovanahalli, Kim, and Chi (2004) explored the use of ionic liquid halide nucleophilicity for the cleavage of ethers, proposing an environmentally friendly protocol for regenerating phenols from ethers, highlighting the potential of this compound in sustainable chemistry practices (Boovanahalli, Kim, & Chi, 2004).

Sulfenylation/Cyclization of Aryl Alkynoates

Gao et al. (2016) conducted a study on the sulfenylation and cyclization of aryl alkynoates using N-sulfanylsuccinimides, which include compounds like this compound. This research is significant in the synthesis of various organic compounds, particularly in the creation of 3-sulfenylated coumarins (Gao et al., 2016).

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds

Research by Watanabe et al. (2010) highlights the synthesis of various sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds. They explored the oxidation of 4-tert-butyl-3,3-dimethyl-5-(3-oxyphenyl)-2,3-dihydrothiophenes, demonstrating the compound's role in creating structurally diverse molecules (Watanabe et al., 2010).

Synthesis of Metal Ion Complexes

The synthesis of ligands and their complexation with metal ions is another application, as investigated by Ghani and Alabdali (2022). They studied the behavior of a ligand similar to this compound with gold (III) and nickel (II) metal ions, revealing insights into the creation of metal ion complexes and their potential applications (Ghani & Alabdali, 2022).

Sulfurizing Agents for Oligonucleotide Synthesis

Guzaev (2011) researched the use of N,N-Disubstituted-N′-(3-thioxo-3H-1,2,4-dithiazol-5-yl)methanimidamides as efficient sulfur transfer reagents, which is vital for DNA and RNA synthesis. This showcases the compound's role in the field of genetic engineering and biotechnology (Guzaev, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-phenoxyethyl carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.BrH/c10-9(11)13-7-6-12-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDMLEBCUPUPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC(=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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